molecular formula C4Cl8 B14140524 Perchlorobutene CAS No. 2482-68-0

Perchlorobutene

Cat. No.: B14140524
CAS No.: 2482-68-0
M. Wt: 331.7 g/mol
InChI Key: CFUDRMNRQVKIHT-OWOJBTEDSA-N
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Description

Perchlorobutene, commonly referred to as hexachlorobutadiene (HCBD) (IUPAC name: 1,1,2,3,4,4-hexachloro-1,3-butadiene), is a chlorinated hydrocarbon with the molecular formula C₄Cl₆. It is a colorless to pale-yellow liquid with a pungent odor, historically used as a solvent, hydraulic fluid, and intermediate in chemical synthesis.

Properties

CAS No.

2482-68-0

Molecular Formula

C4Cl8

Molecular Weight

331.7 g/mol

IUPAC Name

(E)-1,1,1,2,3,4,4,4-octachlorobut-2-ene

InChI

InChI=1S/C4Cl8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+

InChI Key

CFUDRMNRQVKIHT-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/C(Cl)(Cl)Cl)\Cl)(\C(Cl)(Cl)Cl)/Cl

Canonical SMILES

C(=C(C(Cl)(Cl)Cl)Cl)(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Perchlorobutene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Perchlorobutene has several scientific research applications:

Mechanism of Action

The mechanism of action of perchlorobutene involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 210–220°C
  • Density : 1.68 g/cm³
  • Solubility : Low in water (2.5 mg/L at 25°C), miscible with organic solvents.
  • Toxicity: Acute exposure causes liver/kidney damage; chronic exposure is carcinogenic in rodents .

HCBD is regulated under the Stockholm Convention due to its adverse environmental and health impacts. Its production and use have been phased out in many countries, though legacy contamination remains a concern .

Comparison with Structurally Similar Chlorinated Compounds

HCBD belongs to a class of highly chlorinated aliphatic compounds. Below is a detailed comparison with two structurally and functionally similar compounds: hexachloroethane (HCE) and tetrachloroethylene (PCE) .

Table 1: Structural and Functional Comparison

Property Hexachlorobutadiene (HCBD) Hexachloroethane (HCE) Tetrachloroethylene (PCE)
Molecular Formula C₄Cl₆ C₂Cl₆ C₂Cl₄
Structure Chlorinated butadiene Fully chlorinated ethane Chlorinated ethylene
Primary Use Solvent, chemical intermediate Flame retardant, degreaser Dry cleaning, metal degreasing
Persistence High (POP) Moderate Moderate (volatilizes readily)
Toxicity (LD50, rat) 90–110 mg/kg (oral) 4,900 mg/kg (oral) 3,000 mg/kg (oral)
Regulatory Status Stockholm Convention (banned) Restricted (REACH Annex XVII) Restricted (REACH, OSHA)

Hexachloroethane (HCE)

  • Structural Similarity : Both HCBD and HCE are fully chlorinated, but HCE lacks the conjugated double bonds of HCBD, reducing its reactivity .
  • Functional Contrast : HCE is less toxic but more stable in soil, posing long-term groundwater contamination risks. It is still used in niche applications like fireworks and military smokescreens, unlike HCBD, which is globally restricted .
  • Environmental Impact : HCE decomposes to tetrachloroethylene under anaerobic conditions, creating secondary pollutants .

Tetrachloroethylene (PCE)

  • Functional Similarity : Both HCBD and PCE are solvents, but PCE’s lower chlorine content and volatility make it less persistent.
  • Health Risks: PCE is a suspected human carcinogen (IARC Group 2A) but lacks HCBD’s bioaccumulative potency. Its widespread use in dry cleaning has led to significant occupational exposure concerns .
  • Regulatory Approach : PCE is subject to workplace exposure limits (e.g., OSHA’s 100 ppm PEL), whereas HCBD is universally banned .

Analytical Challenges and Detection Methods

Chemical analysis of HCBD and its analogs involves gas chromatography-mass spectrometry (GC-MS) due to their volatility and chlorination. However, distinguishing HCBD from co-occurring chlorinated compounds (e.g., HCE) in environmental samples requires high-resolution techniques .

Table 2: Analytical Comparison

Parameter HCBD HCE PCE
Detection Limit (GC-MS) 0.1 µg/L 0.5 µg/L 0.2 µg/L
Common Interferences Polychlorinated biphenyls Chloroalkanes Trichloroethylene

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